Ac-hMCH(6-16)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

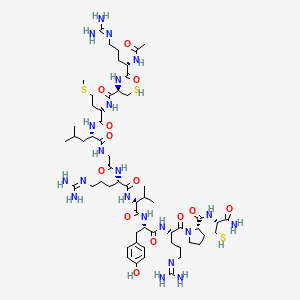

2D Structure

Properties

Molecular Formula |

C58H99N21O13S3 |

|---|---|

Molecular Weight |

1394.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |

InChI Key |

GCUCBSVZUDAARP-IHLBVCFISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Agonistic Action of Ac-hMCH(6-16)-NH2 on Melanin-Concentrating Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-hMCH(6-16)-NH2 is a synthetic peptide fragment of the endogenous neuropeptide melanin-concentrating hormone (MCH). It acts as a potent, non-selective agonist for both known MCH receptors, MCHR1 and MCHR2. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinities, functional potencies, and the distinct signaling cascades it initiates through each receptor subtype. The information presented herein is intended to support further research and drug development efforts targeting the MCH system, which is implicated in the regulation of energy homeostasis, appetite, and other physiological processes.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the central regulation of feeding behavior and energy balance.[1] Its physiological effects are mediated through two G protein-coupled receptors (GPCRs), the melanin-concentrating hormone receptor 1 (MCHR1) and receptor 2 (MCHR2).[1] this compound, a truncated analog of human MCH, has been instrumental in elucidating the function of these receptors. This peptide encompasses the core cyclic structure essential for receptor binding and activation.[2] Understanding its mechanism of action is fundamental for the development of selective modulators of the MCH system for therapeutic applications.

Receptor Binding and Functional Potency of this compound

This compound is characterized as a non-selective agonist, demonstrating high affinity and potent activation of both MCHR1 and MCHR2.[3][4][5][6] The binding affinity is typically determined through competitive radioligand binding assays, while functional potency is assessed by measuring downstream signaling events, such as intracellular calcium mobilization.

Quantitative Data Summary

The following table summarizes the reported binding affinities (IC50) and functional potencies (EC50) of this compound for human MCH receptors.

| Parameter | MCH-1R | MCH-2R | Assay Type | Reference |

| IC50 | 0.16 nM | 2.7 nM | Radioligand Binding Assay | [3][4][5][6] |

| EC50 | 20 nM | 98 nM | Aequorin Functional Assay (Ca2+ mobilization) | [5] |

Mechanism of Action: Signaling Pathways

Upon binding, this compound induces conformational changes in MCHR1 and MCHR2, leading to the activation of distinct intracellular signaling cascades.

MCHR1 Signaling

MCHR1 is known to couple to multiple G protein subtypes, primarily Gi/o and Gq.[3] This dual coupling results in a complex downstream signaling profile.

-

Gi/o Pathway: Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).

-

Gq Pathway: Coupling to Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway: Both Gi/o and Gq pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, a key pathway involved in regulating gene expression and cell proliferation.

MCHR2 Signaling

MCHR2 signaling is understood to be more specific, primarily coupling to the Gq protein.

-

Gq Pathway: Similar to MCHR1, activation of MCHR2 by this compound engages the Gq pathway, leading to PLC activation, IP3 production, and a subsequent increase in intracellular calcium levels.

Experimental Protocols

The characterization of this compound activity relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for IC50 determination)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to MCH receptors.

-

Membrane Preparation:

-

HEK293 cells stably expressing either human MCHR1 or MCHR2 are harvested.

-

Cells are lysed by hypotonic shock in a buffer (e.g., 5 mM HEPES, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, cell membranes (typically 5-15 µg of protein) are incubated with a fixed concentration of a radiolabeled MCH ligand (e.g., [125I]-MCH).

-

A range of concentrations of unlabeled this compound is added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MCH.

-

The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding is plotted against the concentration of this compound.

-

The IC50 value, the concentration of the peptide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

Aequorin Functional Assay (for EC50 determination)

This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Cell Preparation:

-

CHO-K1 or HEK293 cells are co-transfected with the gene for either MCHR1 or MCHR2 and the photoprotein aequorin.

-

Transfected cells are cultured to allow for protein expression.

-

-

Aequorin Loading:

-

Cells are harvested and incubated with the cofactor coelenterazine in a serum-free medium in the dark for a specified time (e.g., 4 hours) to reconstitute the active aequorin photoprotein.

-

-

Calcium Mobilization Measurement:

-

Aliquots of the aequorin-loaded cells are placed into the wells of a luminometer plate.

-

Varying concentrations of this compound are injected into the wells.

-

The binding of the agonist to the receptor triggers a calcium influx, which in turn causes aequorin to emit light.

-

The light emission is measured by the luminometer.

-

-

Data Analysis:

-

The luminescence signal is integrated over time and plotted against the concentration of this compound.

-

The EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the MCH system. Its non-selective agonism at both MCHR1 and MCHR2 allows for the study of the combined effects of activating these receptors. The distinct signaling pathways initiated by MCHR1 (Gi/o and Gq) and MCHR2 (Gq) highlight the complexity of MCH-mediated physiological responses. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible characterization of this and other MCH receptor modulators, which is essential for advancing our understanding of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Melanin-concentrating hormone receptor 2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

Ac-hMCH(6-16)-NH2: A Non-Selective Agonist for Melanin-Concentrating Hormone Receptors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). Ac-hMCH(6-16)-NH2 is a truncated analog of human MCH that has been identified as a potent, non-selective agonist for both MCHR1 and MCHR2. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Data Presentation

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the quantitative data for its binding affinity and functional potency at both human MCH receptors.

Table 1: Binding Affinity of this compound for Human MCH Receptors

| Receptor | Assay Type | Parameter | Value (nM) |

| MCHR1 | Radioligand Binding | IC50 | 0.16[1][2][3][4][5][6][7] |

| MCHR2 | Radioligand Binding | IC50 | 2.7[1][2][3][4][5][6][7] |

Table 2: Functional Activity of this compound at Human MCH Receptors

| Receptor | Assay Type | Parameter | Value (nM) |

| MCHR1 | Aequorin | EC50 | 20[2][8] |

| MCHR2 | Aequorin | EC50 | 98[2][8] |

MCH Receptor Signaling Pathways

This compound elicits its physiological effects by activating distinct downstream signaling cascades upon binding to MCHR1 and MCHR2.

MCHR1 Signaling: MCH receptor 1 is known to couple to multiple G proteins, primarily Gi and Gq[9][10][11]. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

References

- 1. angioproteomie.com [angioproteomie.com]

- 2. Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. moleculardevices.com [moleculardevices.com]

- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 8. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Ac-hMCH(6-16)-NH2: A Technical Guide to its Structure, Synthesis, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and in vitro pharmacological characterization of the synthetic peptide Ac-hMCH(6-16)-NH2, a non-selective agonist of the human melanin-concentrating hormone (MCH) receptors 1 and 2. This document details the peptide's chemical properties, a robust methodology for its chemical synthesis, and standardized protocols for assessing its binding affinity and functional activity.

Peptide Structure and Properties

This compound is a truncated and modified analog of the endogenous human melanin-concentrating hormone. Its structure is characterized by an 11-amino acid sequence with a disulfide bridge, N-terminal acetylation, and C-terminal amidation.

Sequence: Ac-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-NH2 (Disulfide bridge: Cys2-Cys11)

| Property | Value |

| Molecular Formula | C58H99N21O13S3 |

| Molecular Weight | 1394.73 g/mol |

| CAS Number | 1053601-50-5 |

| Structure | Cyclic peptide with one disulfide bond |

| Modifications | N-terminal Acetylation, C-terminal Amidation |

Biological Activity at MCH Receptors

This compound functions as a potent, non-selective agonist at both the human MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). Its activity has been quantified through competitive binding assays and functional cell-based assays.

| Parameter | MCH Receptor 1 (MCHR1) | MCH Receptor 2 (MCHR2) |

| Binding Affinity (IC50) | 0.16 nM[1][2] | 2.7 nM[1][2] |

| Functional Potency (EC50) | 20 nM | 98 nM |

Signaling Pathways

Activation of MCH receptors by agonists such as this compound initiates intracellular signaling cascades. MCHR1 is known to couple to both Gαi and Gαq proteins, while MCHR2 primarily signals through Gαq.

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry.

Caption: SPPS Workflow for this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling cycle, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA and add the mixture to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF (1:2:7 v/v/v) for 30 minutes.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.

-

Disulfide Bond Formation (Oxidation): Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8) and stir gently, open to the air, for 24-48 hours to allow for oxidative formation of the disulfide bond.

-

Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS). Lyophilize the pure fractions to obtain the final peptide as a white powder.

MCHR1 Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC50) of this compound for MCHR1.

Materials:

-

Cell membranes from HEK293 cells stably expressing human MCHR1

-

[¹²⁵I]-MCH (radioligand)

-

This compound (test compound)

-

Unlabeled MCH (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MCH (e.g., 50 pM), and varying concentrations of the test compound this compound.

-

Incubation: Add the MCHR1-expressing cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC50) by non-linear regression analysis.

MCHR2 Aequorin-Based Functional Assay

This protocol details a method to measure the functional potency (EC50) of this compound at MCHR2 by quantifying intracellular calcium mobilization.

Materials:

-

CHO or HEK293 cells co-expressing human MCHR2 and apoaequorin

-

Coelenterazine h

-

This compound (test compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well plates

-

Luminometer with injection capabilities

Procedure:

-

Cell Plating: Seed the MCHR2 and apoaequorin co-expressing cells into the appropriate microplate and allow them to attach overnight.

-

Coelenterazine Loading: Incubate the cells with coelenterazine h in assay buffer for 2-4 hours at 37°C to reconstitute the active aequorin photoprotein.

-

Compound Addition: Place the plate in the luminometer. Inject varying concentrations of this compound into the wells.

-

Luminescence Detection: Immediately measure the flash of light emitted upon calcium binding to aequorin. The light intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the luminescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Aequorin-Based Functional Assay Workflow.

References

In Vitro Characterization of Ac-hMCH(6-16)-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Ac-hMCH(6-16)-NH2, a non-selective peptide agonist of the human melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. This document details the binding affinity and functional activity of the peptide, outlines the associated signaling pathways, and provides detailed protocols for key experimental procedures.

Core Data Summary

This compound demonstrates high-affinity binding to both MCHR1 and MCHR2, acting as a potent agonist. The quantitative in vitro activity of this peptide is summarized below.

| Receptor | Assay Type | Parameter | Value (nM) |

| MCHR1 | Competitive Radioligand Binding | IC50 | 0.16[1][2][3][4][5] |

| MCHR2 | Competitive Radioligand Binding | IC50 | 2.7[1][2][3][4][5] |

| MCHR1 | Aequorin-based Functional Assay | EC50 | 20[1][6][7] |

| MCHR2 | Aequorin-based Functional Assay | EC50 | 98[1][6][7] |

MCH Receptor Signaling Pathways

This compound activates both MCHR1 and MCHR2, which are G-protein coupled receptors (GPCRs). MCHR1 is known to couple to multiple G-proteins, primarily Gαi/o and Gαq, leading to distinct downstream signaling cascades. MCHR2 is understood to couple predominantly to Gαq.[6] The activation of these pathways by this compound results in the modulation of intracellular second messengers, as depicted in the diagram below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ac-hMCH(6–16)-NH2|CAS 1053601-50-5|DC Chemicals [dcchemicals.com]

- 5. abmole.com [abmole.com]

- 6. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Physiological Role of Melanin-Concentrating Hormone Receptors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The melanin-concentrating hormone (MCH) system, comprising the cyclic neuropeptide MCH and its two G protein-coupled receptors, MCHR1 and MCHR2, is a pivotal regulator of energy homeostasis, feeding behavior, and other complex physiological processes. This technical guide provides an in-depth exploration of the physiological roles of MCH receptors, their signaling mechanisms, and the experimental methodologies used to investigate their function. A comprehensive summary of quantitative data on ligand binding affinities is presented, alongside detailed protocols for key in vitro and in vivo assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the MCH system and leverage it for therapeutic intervention in obesity, metabolic disorders, and beyond.

Introduction to Melanin-Concentrating Hormone Receptors

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta.[1] It exerts its diverse physiological effects through two receptors: MCHR1 and MCHR2.

-

MCHR1: This receptor is widely expressed in the brains of all mammals and is the sole MCH receptor in rodents.[2] Its activation is primarily linked to the regulation of food intake, energy expenditure, and mood.[2][3]

-

MCHR2: Found in higher mammals, including humans and non-human primates, but notably absent in rodents, MCHR2 shares approximately 38% amino acid identity with MCHR1.[4][5] Its physiological role is less well-defined but is thought to be involved in energy balance and other processes.[6] The species-specific expression of MCHR2 is a critical consideration in preclinical drug development.[5]

Signaling Pathways of MCH Receptors

MCHR1 and MCHR2 are Class A G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

MCHR1 Signaling

MCHR1 couples to multiple G proteins, primarily Gαi/o and Gαq.[1][7] This dual coupling leads to a complex array of downstream effects:

-

Gαi/o Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is thought to contribute to the orexigenic (appetite-stimulating) effects of MCH.

-

Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8]

-

MAPK/ERK Pathway: MCHR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][9] This can occur through both Gαi/o and Gαq dependent mechanisms.[7]

MCHR2 Signaling

The signaling of MCHR2 is less complex than that of MCHR1, as it exclusively couples to the Gαq protein.[10][11] Activation of MCHR2 leads to a PLC-mediated increase in intracellular calcium levels.[1][10] Unlike MCHR1, MCHR2 does not appear to significantly modulate cAMP levels.[6]

Physiological Roles of MCH Receptors

The MCH system is implicated in a wide range of physiological functions, with the most well-characterized being its role in energy homeostasis.

Energy Homeostasis and Feeding Behavior

-

Orexigenic Effects: Central administration of MCH potently stimulates food intake.[1] Genetic ablation of MCH or MCHR1 in mice results in a lean phenotype, with MCH knockout mice being hypophagic (eating less) and MCHR1 knockout mice being hyperphagic but lean due to increased energy expenditure and hyperactivity.[3][12]

-

Energy Expenditure: The MCH system also regulates energy expenditure. MCHR1 knockout mice exhibit increased locomotor activity and are resistant to diet-induced obesity (DIO).[3][13]

-

Drug Development Target: The profound effects of the MCH system on energy balance have made MCHR1 a prime target for the development of anti-obesity therapeutics.[14][15] Several MCHR1 antagonists have been shown to reduce food intake and body weight in preclinical models.[2][15]

Other Physiological Roles

Beyond energy balance, the MCH system is involved in:

-

Mood and Emotion: MCHR1 is expressed in brain regions associated with mood and anxiety, and MCHR1 antagonists have shown anxiolytic and antidepressant-like effects in animal models.[2]

-

Sleep and Arousal: MCHergic neurons are active during sleep, particularly REM sleep, and play a role in sleep regulation.[1]

-

Cognition and Motivation: The MCH system influences learning, memory, and reward-seeking behaviors.[1]

Quantitative Data on Ligand Binding Affinities

The following tables summarize the binding affinities (Ki or IC50 values) of selected agonists and antagonists for MCHR1 and MCHR2.

Table 1: Agonist Binding Affinities

| Agonist | Receptor | Species | Affinity (Ki/IC50, nM) |

| MCH (human) | MCHR1 | Human | 0.3 |

| MCH (human) | MCHR2 | Human | 1.5 |

| [Ala17]-MCH | MCHR1 | Human | 0.16 |

| [Ala17]-MCH | MCHR2 | Human | 34 |

Data compiled from multiple sources.[9]

Table 2: Antagonist Binding Affinities

| Antagonist | Receptor | Species | Affinity (Ki/IC50, nM) |

| SNAP-94847 | MCHR1 | Human | 2.2 |

| GW803430 | MCHR1 | Human | ~1-3 (effective in vivo dose mg/kg) |

| TC-MCH 7c | MCHR1 | Human | 3.4 |

| AZD1979 | MCHR1 | Human | 12 |

| ATC-0175 | MCHR1 | Human | 13.5 |

| GPS18169 | MCHR1 | Human | ~low nM affinity, 20 pM Ki for antagonism |

Data compiled from multiple sources.[1][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MCH receptor function.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for MCH receptors.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the MCH receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein), a fixed concentration of a radiolabeled MCH ligand (e.g., [125I]-MCH), and varying concentrations of the unlabeled competing ligand.

-

For total binding, omit the competing ligand. For non-specific binding, include a high concentration of an unlabeled MCH receptor ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competing ligand concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium following receptor activation, typically through Gαq coupling.

Protocol:

-

Cell Culture:

-

Plate cells stably or transiently expressing the MCH receptor of interest in a black-walled, clear-bottom 96- or 384-well plate.

-

Allow the cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

-

-

Assay on FLIPR (Fluorometric Imaging Plate Reader):

-

Prepare a compound plate containing varying concentrations of the test agonists or antagonists.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will establish a baseline fluorescence reading from the cell plate.

-

The instrument will then add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonists, plot the peak fluorescence response as a function of agonist concentration to determine the EC50 value.

-

For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist (typically the EC80) and measure the inhibition of the agonist-induced response to determine the IC50 value.

-

cAMP Accumulation Assay

This assay measures the modulation of intracellular cAMP levels, typically an inhibition for Gαi/o-coupled receptors like MCHR1.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells expressing the MCH receptor in a suitable multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For antagonist studies, pre-incubate the cells with the antagonist.

-

Stimulate the cells with varying concentrations of an MCH receptor agonist in the presence of an adenylyl cyclase activator like forskolin.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an AlphaScreen assay, or an ELISA-based kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

For agonists that inhibit forskolin-stimulated cAMP production, plot the percentage of inhibition as a function of agonist concentration to determine the EC50 value.

-

For antagonists, measure their ability to reverse the agonist-induced inhibition of cAMP production to determine the IC50 value.

-

ERK Phosphorylation Assay

This assay detects the activation of the MAPK/ERK signaling pathway.

Protocol:

-

Cell Culture and Stimulation:

-

Plate cells expressing the MCH receptor and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with the MCH receptor agonist for a short period (typically 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the fold-change in ERK phosphorylation relative to the unstimulated control as a function of agonist concentration to determine the EC50 value.

-

In Vivo Experimental Protocols

This technique is used to deliver compounds directly into the brain's ventricular system, bypassing the blood-brain barrier.

Protocol:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Place the mouse in a stereotaxic frame to immobilize the head.

-

Make a midline incision in the scalp to expose the skull.

-

-

Cannula Implantation:

-

Using a stereotaxic drill, create a small burr hole in the skull at the coordinates corresponding to the lateral ventricle (e.g., relative to bregma: -0.2 mm anterior/posterior, ±1.0 mm lateral, -2.5 mm ventral).

-

Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover from surgery for at least one week.

-

-

Injection Procedure:

-

Gently restrain the conscious mouse and remove the dummy cannula.

-

Insert an injector cannula connected to a microsyringe through the guide cannula.

-

Infuse a small volume (e.g., 0.5-1.0 µL) of the test compound or vehicle over a period of 1-2 minutes.

-

Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.

-

This model is used to study the effects of anti-obesity compounds in a more physiologically relevant context of obesity.[16]

Protocol:

-

Induction of Obesity:

-

House mice (e.g., C57BL/6J) and feed them a high-fat diet (HFD; e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, hyperinsulinemia, and glucose intolerance.[16]

-

A control group is fed a standard chow diet.

-

-

Compound Administration:

-

Administer the test compound (e.g., an MCHR1 antagonist) or vehicle to the DIO mice via a suitable route (e.g., oral gavage, intraperitoneal injection, or osmotic minipump).

-

Treatment can be acute (single dose) or chronic (daily dosing for several weeks).

-

-

Monitoring of Metabolic Parameters:

-

Monitor food intake and body weight regularly.

-

At the end of the study, measure parameters such as body composition (fat mass and lean mass) using techniques like DEXA or MRI.

-

Collect blood samples to measure plasma levels of glucose, insulin, leptin, and lipids.

-

Perform glucose and insulin tolerance tests to assess metabolic function.

-

Conclusion

The melanin-concentrating hormone receptors, MCHR1 and MCHR2, are integral components of the complex neural circuitry that governs energy homeostasis and a variety of other physiological processes. MCHR1, in particular, has emerged as a promising therapeutic target for the treatment of obesity and related metabolic disorders. A thorough understanding of the distinct signaling pathways and physiological roles of these receptors is crucial for the successful development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of MCH receptor biology and the evaluation of new chemical entities targeting this system. As research in this field progresses, a deeper appreciation of the multifaceted roles of MCH receptors will undoubtedly pave the way for innovative treatments for a range of human diseases.

References

- 1. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Ligand Binding Assays [labome.com]

- 3. researchgate.net [researchgate.net]

- 4. Chronic intracerebroventricular infusion of MCH causes obesity in mice. Melanin-concentrating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Melanin-concentrating Hormone Receptor (MCHR) | TargetMol [targetmol.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Diet-induced obesity murine model [protocols.io]

- 15. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 16. Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-hMCH(6-16)-NH2: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-hMCH(6-16)-NH2 is a potent, non-selective peptide agonist for the melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. The MCH system is a key regulator of energy homeostasis, with established links to the modulation of food intake and body weight. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available bioactivity data, and generalized experimental protocols. It is intended to serve as a foundational resource for researchers investigating the role of the MCH pathway in metabolic diseases such as obesity and diabetes.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of feeding behavior and energy balance. MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. Activation of these receptors has been shown to be orexigenic, leading to increased food intake and weight gain. Consequently, the MCH system has emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders.

This compound is a synthetic truncated analog of human MCH (hMCH) that retains high affinity and agonist activity at both MCH receptors. Its non-selective nature makes it a valuable tool for studying the overall physiological effects of MCH receptor activation.

Mechanism of Action

This compound functions as an agonist at both MCHR1 and MCHR2. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. MCH receptors are known to couple to multiple G protein subtypes, primarily Gαi and Gαq.

-

Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.

-

β-Arrestin Recruitment: Like many GPCRs, MCH receptors can also signal through β-arrestin pathways, which can mediate a distinct set of cellular responses.

The downstream effects of these signaling events in the context of metabolic regulation are complex and involve the modulation of neuronal activity in key hypothalamic circuits controlling appetite and energy expenditure.

Quantitative Bioactivity Data

The following tables summarize the in vitro binding affinity and functional potency of this compound for human MCH receptors.

| Parameter | MCHR1 | MCHR2 | Reference(s) |

| IC50 (nM) | 0.16 | 2.7 | [1][2][3][4][5][6] |

| EC50 (nM) | 20 | 98 | [1] |

| pIC50 | 9.7 - 9.9 | - | [7] |

Table 1: In Vitro Bioactivity of this compound

IC50: The half maximal inhibitory concentration, indicating the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates higher binding affinity. EC50: The half maximal effective concentration, indicating the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. pIC50: The negative logarithm of the IC50 value.

Signaling Pathways and Experimental Workflows

MCH Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascades initiated by the activation of MCH receptors by an agonist like this compound.

General Experimental Workflow for In Vitro Functional Assays

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound.

Experimental Protocols

While specific in vivo studies utilizing this compound are not widely reported in publicly accessible literature, general protocols for the administration of peptide agonists to rodent models for metabolic studies can be adapted.

In Vitro Calcium Mobilization Assay

This protocol is a generalized method for measuring the functional potency of this compound via the Gαq pathway.

-

Cell Culture: Plate HEK293 cells stably expressing either MCHR1 or MCHR2 in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Administration for Food Intake and Body Weight Studies (General Protocol)

This is a representative protocol for assessing the orexigenic effects of a central MCH agonist.

-

Animal Model: Use adult male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.

-

Surgical Preparation: Implant a guide cannula into the lateral ventricle of the brain for intracerebroventricular (ICV) injections. Allow for a post-surgical recovery period of at least one week.

-

Acclimation: Individually house the mice and acclimate them to the experimental conditions, including handling and mock injections.

-

Compound Administration: Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF). On the day of the experiment, administer a single ICV injection of the compound or vehicle (aCSF) at the beginning of the dark cycle.

-

Data Collection:

-

Food Intake: Measure pre-weighed food at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

-

Body Weight: Record the body weight of each animal immediately before the injection and at the 24-hour time point.

-

-

Data Analysis: Compare the food intake and change in body weight between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Discussion and Future Directions

This compound is a well-characterized, potent non-selective MCH receptor agonist in vitro. Its utility in elucidating the broad effects of MCH system activation is clear. However, there is a notable gap in the publicly available literature regarding its specific in vivo effects on metabolic parameters. Future research should focus on:

-

In Vivo Characterization: Conducting comprehensive in vivo studies to quantify the effects of this compound on food intake, body weight, glucose tolerance, and insulin sensitivity in relevant animal models of metabolic disease.

-

Receptor-Specific Roles: While this compound is non-selective, it can be used in conjunction with selective MCHR1 or MCHR2 antagonists to dissect the relative contributions of each receptor subtype to the observed metabolic effects.

-

Translational Relevance: Investigating the effects of MCH receptor activation in higher-order species that express both MCHR1 and MCHR2 to better understand the potential of targeting this system in humans.

Conclusion

This compound remains a valuable pharmacological tool for probing the MCH system. The data presented in this guide provide a solid foundation for its use in in vitro studies. While detailed in vivo metabolic data for this specific compound is limited, the provided general protocols offer a starting point for researchers aiming to explore the role of MCH receptor agonism in the complex interplay of energy homeostasis and metabolic disease. Further research is warranted to fully elucidate its in vivo pharmacological profile and its potential to inform the development of novel metabolic therapeutics.

References

- 1. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microinjection of melanin-concentrating hormone (MCH) into the median raphe nucleus promotes REM sleep in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GPR24 (MCHR1) | DC Chemicals [dcchemicals.com]

- 7. mdpi.com [mdpi.com]

The Role of Ac-hMCH(6-16)-NH2 in Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) is a neuropeptide recognized for its critical role in the regulation of energy homeostasis and feeding behavior. Ac-hMCH(6-16)-NH2, a truncated analog of human MCH (hMCH), has been synthesized and evaluated for its activity at the two known MCH receptors, MCHR1 and MCHR2. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential role in modulating feeding behavior. While in vivo data on the direct effects of this compound on food intake are not currently available in the reviewed literature, this document summarizes its in vitro receptor pharmacology, details relevant experimental protocols, and visualizes the key signaling pathways, offering a foundational resource for researchers in the field.

Introduction to the Melanin-Concentrating Hormone System

The MCH system is a key player in the central regulation of appetite and energy balance. The native ligand, MCH, is an orexigenic peptide, meaning its administration stimulates food intake. It exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. While both receptors are found in humans, rodents primarily express MCHR1. The development of analogs such as this compound is crucial for dissecting the specific roles of these receptors and for the development of potential therapeutics targeting obesity and other metabolic disorders.

Quantitative Data Presentation

While direct in vivo studies on the effect of this compound on feeding behavior are not available in the reviewed scientific literature, in vitro studies have characterized its binding and functional activity at human MCH receptors.

Table 1: In Vitro Activity of this compound at Human MCH Receptors

| Parameter | MCH-1R | MCH-2R | Reference |

| Binding Affinity (IC50) | 0.16 nM | 2.7 nM | [1][2][3] |

| Functional Activity (EC50) | 20 nM | 98 nM | [1][4] |

IC50: Half-maximal inhibitory concentration in competitive binding assays. EC50: Half-maximal effective concentration in a functional assay (aequorin-based calcium mobilization).

Table 2: Orexigenic Effects of Intracerebroventricular (ICV) Administration of Melanin-Concentrating Hormone (MCH) in Rats

| Time Point | Vehicle Food Intake (g) | MCH (2 nmol) Food Intake (g) | NPY (1 nmol) Food Intake (g) | Reference |

| 4 hours | Not specified | 3.6 ± 0.2 | 5.9 ± 0.7 |

This table provides context on the orexigenic effects of the parent peptide, MCH, demonstrating the established role of this system in stimulating feeding.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed protocols for assays relevant to the characterization of this compound.

MCH Receptor Binding Assay (Competitive Inhibition)

This protocol is based on standard methodologies for determining the binding affinity of a ligand to its receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing either human MCHR1 or MCHR2 are cultured to confluency.

-

Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and protein concentration is determined.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

-

Add a constant concentration of a radiolabeled MCH analog (e.g., 125I-[Phe13, Tyr19]-MCH).

-

Add varying concentrations of the unlabeled competitor ligand, this compound.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MCH.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

-

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate MCH receptors, which can couple to Gq proteins and induce an increase in intracellular calcium.

-

Cell Culture and Plating:

-

HEK293 cells co-expressing either MCHR1 or MCHR2 and a promiscuous G-protein (like Gα16) are cultured.

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.

-

-

Fluorescent Dye Loading:

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in an appropriate assay buffer.

-

The cell culture medium is removed, and the cells are incubated with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

-

Compound Addition and Signal Detection:

-

After incubation, the dye solution is removed, and the cells are washed with assay buffer.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells.

-

Fluorescence intensity is measured kinetically over time to detect the increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is calculated for each concentration.

-

The EC50 value is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Intracerebroventricular (ICV) Injection for Feeding Studies (General Protocol)

While no specific study using this compound for feeding behavior was identified, this general protocol outlines the standard procedure for central administration of peptides to rodents to assess effects on food intake.

-

Surgical Cannula Implantation:

-

Rodents (rats or mice) are anesthetized using an appropriate anesthetic agent.

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a lateral ventricle of the brain. The cannula is secured to the skull with dental cement and surgical screws.

-

Animals are allowed to recover from surgery for at least one week.

-

-

Peptide Preparation and Administration:

-

This compound is dissolved in a sterile, artificial cerebrospinal fluid (aCSF) or saline solution.

-

For the experiment, an injection cannula connected to a microsyringe via tubing is inserted into the guide cannula.

-

A specific volume of the peptide solution (e.g., 1-5 µL) is infused into the ventricle over a controlled period. Control animals receive an injection of the vehicle solution.

-

-

Measurement of Feeding Behavior:

-

Following the injection, animals are returned to their home cages, which contain pre-weighed amounts of food.

-

Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Spillage of food should be collected and accounted for to ensure accurate measurements.

-

-

Data Analysis:

-

Cumulative food intake at each time point is calculated for both the peptide-treated and vehicle-treated groups.

-

Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in food intake between the groups.

-

Mandatory Visualizations

Signaling Pathways

Caption: MCH Receptor Signaling Pathways.

Experimental Workflow

Caption: Workflow for Characterizing this compound.

Conclusion

This compound is a potent, non-selective agonist at both human MCHR1 and MCHR2 in vitro. The established orexigenic role of the parent MCH peptide strongly suggests that this compound would also stimulate feeding behavior if administered centrally. However, there is a clear need for in vivo studies to confirm this hypothesis and to quantify its effects on food intake and energy balance. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies, which will be critical in further elucidating the therapeutic potential of targeting the MCH system for the treatment of metabolic disorders.

References

Central Nervous System Effects of Melanin-Concentrating Hormone (MCH) Receptor Activation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a critical role in the regulation of various physiological processes within the central nervous system (CNS). Primarily synthesized in the lateral hypothalamus and zona incerta, MCH exerts its effects through two G protein-coupled receptors: MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). Activation of these receptors has been shown to modulate feeding behavior, energy homeostasis, sleep-wake cycles, and mood. This technical guide provides an in-depth overview of the CNS effects of MCH receptor activation, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research and drug development efforts in this field.

MCH Receptors and Signaling Pathways

MCH mediates its effects through two distinct receptors, MCHR1 and MCHR2, which exhibit different G protein coupling and downstream signaling cascades.

MCH Receptor 1 (MCHR1): Found in all vertebrates, MCHR1 is the sole MCH receptor in rodents.[1] It couples to both Gαi/o and Gαq proteins.[2][3][4] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).[3][4] MCHR1 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4]

MCH Receptor 2 (MCHR2): This receptor is found in primates and carnivores, including humans, but is absent in rodents.[2] MCHR2 exclusively couples to the Gαq protein, leading to an increase in intracellular Ca2+ levels upon activation.[2][5]

Diagram: MCH Receptor Signaling Pathways

References

- 1. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Melanin-concentrating Hormone Receptor (MCHR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

Ac-hMCH(6-16)-NH2 supplier and purchasing information.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the melanin-concentrating hormone (MCH) receptor agonist, Ac-hMCH(6-16)-NH2. This document details supplier and purchasing information, summarizes key quantitative data, and provides detailed experimental protocols for its use in research. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and application.

Supplier and Purchasing Information

This compound is a non-selective agonist for the human MCH receptors 1 and 2 (MCHR1 and MCHR2). A variety of suppliers offer this peptide for research purposes. The following table summarizes purchasing information from several prominent vendors. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| MedChemExpress | HY-P3155 | >98% | 1 mg, 5 mg | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| TargetMol | T38450 | >98% | 1 mg, 5 mg, 10 mg | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

| Aladdin Scientific | rp173367 | Not Specified | 1 mg, 5 mg | Not Specified |

| BIOZOL | MCE-HY-P3155 | >98% | 1 mg, 5 mg | Not Specified |

Quantitative Biological Data

This compound has been characterized for its binding affinity and functional potency at both human MCH receptors. The following table summarizes the key quantitative data reported in the literature.

| Parameter | MCH-1R | MCH-2R | Reference |

| IC₅₀ (nM) | 0.16 | 2.7 | --INVALID-LINK-- |

| pIC₅₀ | 9.9 | 8.8 | --INVALID-LINK--[1][2] |

MCH Receptor 1 (MCHR1) Signaling Pathway

Activation of MCHR1 by agonists such as this compound initiates a cascade of intracellular signaling events. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins. The diagram below illustrates the major signaling pathways activated upon agonist binding.

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Competitive Binding Assay

This protocol is for determining the binding affinity of this compound to MCHR1 expressed in cell membranes.[3][4]

Materials:

-

HEK293 cells stably expressing human MCHR1

-

Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.6)

-

Radioligand: ¹²⁵I-labeled MCH

-

Non-labeled competitor: this compound

-

Wash buffer (ice-cold binding buffer)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture MCHR1-expressing HEK293 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in lysis buffer and homogenize.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM) for non-specific binding.

-

50 µL of various concentrations of this compound.

-

50 µL of ¹²⁵I-labeled MCH at a final concentration close to its Kd.

-

100 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Aequorin-Based Functional Assay for Calcium Mobilization

This protocol describes a method to measure the increase in intracellular calcium upon MCHR1 activation using a photoprotein, aequorin.[5][6][7][8]

Materials:

-

HEK293 cells co-expressing MCHR1 and apoaequorin (preferably mitochondrially targeted)

-

Cell culture medium

-

Coelenterazine h

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 0.1% BSA)

-

This compound

-

Luminometer with an injection system

Procedure:

-

Cell Preparation:

-

Seed the MCHR1 and apoaequorin co-expressing cells into a 96-well white, clear-bottom plate and culture overnight.

-

-

Aequorin Reconstitution:

-

On the day of the assay, remove the culture medium.

-

Incubate the cells with 2 µM coelenterazine h in assay buffer for 1-2 hours at 37°C in the dark to reconstitute the active aequorin.

-

Wash the cells once with assay buffer.

-

-

Luminescence Measurement:

-

Place the plate in the luminometer.

-

Inject a solution of this compound at various concentrations into the wells.

-

Immediately measure the light emission (luminescence) over a period of 30-60 seconds.

-

-

Data Analysis:

-

The luminescence signal is proportional to the intracellular calcium concentration.

-

Plot the peak luminescence intensity or the area under the curve against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Competitive Binding Assay Workflow.

References

- 1. Ac-hMCH-(6-16)-NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Ac-hMCH-(6-16)-NH2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sm.unife.it [sm.unife.it]

Methodological & Application

Application Notes and Protocols for Ac-hM-CH(6-16)-NH2 in a cAMP Functional Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-hMCH(6-16)-NH2 is a synthetic peptide fragment of the human melanin-concentrating hormone (MCH). It acts as a potent non-selective agonist for both the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).[1][2][3][4] MCHR1, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gi/o and Gq signaling pathways.[2] Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This inhibitory effect on cAMP production makes the measurement of intracellular cAMP levels a robust method for functionally characterizing the activity of this compound and other MCHR1 ligands.

These application notes provide a detailed protocol for utilizing this compound in a cAMP functional assay to determine its potency and efficacy. The protocol is designed for researchers in academia and industry working on GPCR signaling, drug discovery, and metabolic research.

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are outlined in the diagram below.

Caption: MCHR1 Signaling Pathway leading to cAMP inhibition.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound for MCH receptors. This data is crucial for designing and interpreting results from cAMP functional assays.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | MCHR1 | Binding | IC50 | 0.16 | [2][4] |

| This compound | MCHR2 | Binding | IC50 | 2.7 | [2][4] |

| This compound | MCHR1 | Aequorin Functional | EC50 | 20 | [4] |

| This compound | MCHR2 | Aequorin Functional | EC50 | 98 | [4] |

Experimental Protocols

Principle of the Assay

This protocol describes a competitive cAMP assay designed to measure the inhibition of adenylyl cyclase activity following the activation of MCHR1 by this compound. To quantify the inhibitory effect, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase. The ability of this compound to reduce this forskolin-stimulated cAMP production is then measured.

Experimental Workflow

Caption: Workflow for the this compound cAMP functional assay.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing human MCHR1.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic.

-

This compound: Stock solution prepared in sterile water or a suitable buffer.

-

Forskolin: Stock solution prepared in DMSO.

-

IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor, stock solution in DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Multi-well plates: 96- or 384-well white, solid-bottom plates suitable for the chosen detection method.

-

Reagent-grade water

-

DMSO

Detailed Protocol

-

Cell Culture and Seeding:

-

Culture MCHR1-expressing cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

-

Determine the cell density and viability using a hemocytometer or automated cell counter.

-

Seed the cells into a 96- or 384-well plate at a density of 5,000-20,000 cells per well. The optimal cell number should be determined empirically.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 1 µM.

-

Prepare a working solution of forskolin in assay buffer. The final concentration should be at the EC80, which needs to be predetermined for the specific cell line (typically 1-10 µM).

-

Prepare a working solution of IBMX in assay buffer (final concentration typically 100-500 µM).

-

-

Assay Procedure:

-

Gently remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration as the highest compound concentration) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Add 50 µL of the forskolin working solution (containing IBMX) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis

-

Data Normalization:

-

The raw data (e.g., fluorescence ratio for HTRF) should be normalized.

-

The signal from the vehicle-treated wells (stimulated with forskolin only) represents 100% activity (maximal cAMP production).

-

The signal from wells treated with a saturating concentration of this compound represents 0% activity (maximal inhibition of cAMP production).

-

-

Dose-Response Curve and EC50 Calculation:

-

Plot the normalized response as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).

-

From the curve, determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibitory effect.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |

| Pipetting errors | Use calibrated pipettes and proper technique. | |

| Low signal-to-background ratio | Low MCHR1 expression | Use a cell line with higher receptor expression or optimize transfection efficiency. |

| Inefficient cell lysis | Ensure complete cell lysis as per the kit manufacturer's instructions. | |

| No or weak response to this compound | Inactive compound | Check the quality and storage of the peptide. |

| Insufficient forskolin stimulation | Determine the optimal forskolin concentration (EC80) for your cell line. | |

| Assay conditions not optimal | Optimize incubation times and temperatures. |

Conclusion

This document provides a comprehensive guide for utilizing this compound in a cAMP functional assay. By following the detailed protocols and considering the provided data, researchers can effectively characterize the potency and efficacy of this MCHR agonist and screen for novel MCHR1 modulators. The successful implementation of this assay will contribute to a deeper understanding of MCH signaling and facilitate the development of new therapeutics targeting this important receptor system.

References